

In-Depth Technical Guide: 3,5-

Dichloroisonicotinaldehyde (CAS 136590-83-5)

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Compound of Interest

Compound Name: 3,5-Dichloroisonicotinaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3,5-Dichloroisonicotinaldehyde**, a halogenated pyridine derivative with applications in synthetic chemistry. This document consolidates available data on its physicochemical properties, synthesis, reactivity, and potential biological significance, offering a valuable resource for professionals in research and development.

Chemical and Physical Properties

3,5-Dichloroisonicotinaldehyde, also known as 3,5-Dichloropyridine-4-carboxaldehyde, is a solid organic compound.[1][2][3] Its structure features a pyridine ring substituted with two chlorine atoms and a formyl (aldehyde) group. This combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules.[1]



Property	Value	Source(s)
CAS Number	136590-83-5	[1][2]
Molecular Formula	C ₆ H ₃ Cl ₂ NO	[1][2]
Molecular Weight	176.00 g/mol	[2]
Appearance	White to brown powder or crystals	[2]
Melting Point	75-79 °C	[1][2]
Boiling Point (Predicted)	242.4 ± 35.0 °C	[2]
Density (Predicted)	1.488 ± 0.06 g/cm ³	[2]
pKa (Predicted)	-0.42 ± 0.10	[2]
Solubility	Soluble in methanol.[2] Low solubility in water, soluble in ethanol and dimethylformamide (DMF).	[1]

Spectroscopic Data:

While specific spectra for **3,5-Dichloroisonicotinaldehyde** are not readily available in the public domain, the expected spectral features can be inferred from its structural analogue, **3,5-Dichloropyridine**.

- ¹H NMR: The proton NMR spectrum of 3,5-Dichloropyridine shows two signals: one for the protons at positions 2 and 6, and another for the proton at position 4.[4] For **3,5-Dichloroisonicotinaldehyde**, one would expect a singlet for the aldehyde proton (typically in the 9-10 ppm region) and a singlet for the two equivalent aromatic protons on the pyridine ring.
- ¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon of the aldehyde, the four unique carbons of the pyridine ring.



- IR Spectroscopy: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band for the aldehyde group, typically around 1700 cm⁻¹, and absorption bands characteristic of the dichloropyridine ring.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. A mass spectrum for 3,5-Dichloropyridine is available and can be used as a reference for the fragmentation pattern of the pyridine core.[5][6]

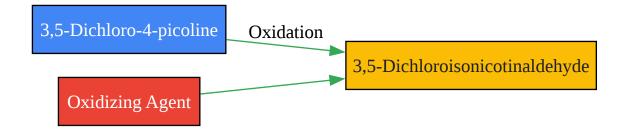
Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **3,5-Dichloroisonicotinaldehyde** is not widely published. However, based on general organic chemistry principles and information from chemical suppliers, a plausible synthetic route is the oxidation of the corresponding methyl-substituted precursor, **3,5-dichloro-4-picoline**. Another potential method involves the reaction of **3,5-dichloropyridine** with formaldehyde.[1]

Proposed Synthesis via Oxidation of 3,5-Dichloro-4picoline

The oxidation of a methyl group on a pyridine ring to an aldehyde is a common transformation. Various oxidizing agents can be employed for this purpose.

DOT Diagram: Synthesis of **3,5-Dichloroisonicotinaldehyde**



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Caption: Proposed synthesis of **3,5-Dichloroisonicotinaldehyde**.

Experimental Protocol (Hypothetical):



• Materials: 3,5-Dichloro-4-picoline, a suitable oxidizing agent (e.g., selenium dioxide, chromium trioxide, or potassium permanganate), appropriate solvent (e.g., dioxane, acetic acid, or pyridine), and reagents for workup and purification.

Procedure:

- Dissolve 3,5-dichloro-4-picoline in the chosen solvent in a reaction flask.
- Add the oxidizing agent portion-wise or as a solution, controlling the temperature with an ice bath if the reaction is exothermic.
- Stir the reaction mixture at room temperature or with heating for a specified time,
 monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding a suitable reagent (e.g., water or a reducing agent to destroy excess oxidant).
- Extract the product into an organic solvent.
- Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).
- Remove the solvent under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to yield pure 3,5dichloroisonicotinaldehyde.

Synthesis from a Cyano-Pyridine Precursor

An alternative approach, adapted from the synthesis of a similar compound, 3,5-dichloro-2,6-difluoropyridine-4-carboxaldehyde, involves the reduction of a corresponding nitrile.[7]

Experimental Protocol (Adapted):

- Materials: 4-cyano-3,5-dichloropyridine, a reducing agent such as diisobutylaluminum hydride (DIBAL-H), an appropriate solvent like toluene, and reagents for workup.
- Procedure:



- Dissolve 4-cyano-3,5-dichloropyridine in toluene and cool the mixture to a low temperature (e.g., 0 °C or -78 °C).
- Add DIBAL-H dropwise, maintaining the low temperature.
- Allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction by carefully adding a suitable reagent (e.g., methanol), followed by acidification with a dilute acid.
- Separate the organic layer, and extract the aqueous layer with an organic solvent.
- Combine the organic layers, dry over an anhydrous salt, and remove the solvent under reduced pressure to obtain the crude product.
- Purify by an appropriate method.

Reactivity and Applications in Synthesis

The aldehyde functional group in **3,5-Dichloroisonicotinaldehyde** is a key site for various chemical transformations, making it a useful building block for more complex molecules.[1] The electron-withdrawing nature of the dichloropyridine ring enhances the electrophilicity of the aldehyde's carbonyl carbon.

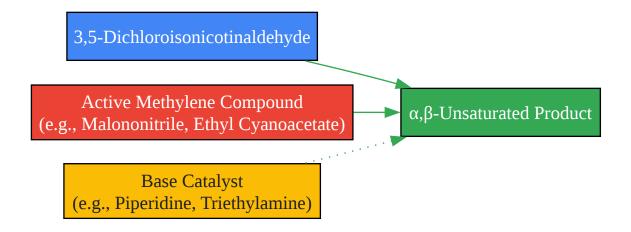
Nucleophilic Addition and Condensation Reactions

The aldehyde group readily undergoes nucleophilic attack. This reactivity is central to several important carbon-carbon bond-forming reactions.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base.[8][9][10] This reaction is a reliable method for forming a new carbon-carbon double bond.

DOT Diagram: Knoevenagel Condensation Workflow





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Caption: General workflow of the Knoevenagel condensation.

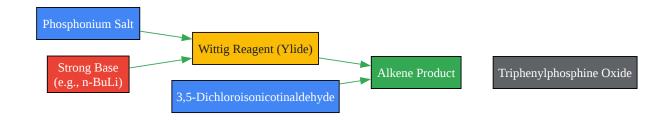
General Experimental Protocol:

- Dissolve **3,5-dichloroisonicotinaldehyde** and the active methylene compound in a suitable solvent (e.g., ethanol, toluene).
- Add a catalytic amount of a weak base.
- Heat the mixture to reflux and monitor the reaction by TLC.
- After completion, cool the reaction mixture to induce crystallization of the product, or perform an aqueous workup followed by extraction and purification.

The Wittig reaction is a widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium ylide (Wittig reagent).[11][12][13][14] This reaction is particularly useful for creating a carbon-carbon double bond with good control over its location.

DOT Diagram: Wittig Reaction Workflow





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Caption: General workflow of the Wittig reaction.

General Experimental Protocol:

- Prepare the Wittig reagent by deprotonating the corresponding phosphonium salt with a strong base in an anhydrous solvent (e.g., THF, ether).
- Add a solution of 3,5-dichloroisonicotinaldehyde to the ylide solution at a controlled temperature.
- Allow the reaction to proceed until completion (monitored by TLC).
- Quench the reaction and perform an aqueous workup.
- Purify the resulting alkene, typically by column chromatography to remove the triphenylphosphine oxide byproduct.

Nucleophilic Aromatic Substitution

The chlorine atoms on the pyridine ring can potentially be displaced by strong nucleophiles under certain conditions, although the aldehyde group may need to be protected first. The reactivity of chloropyridines in nucleophilic aromatic substitution is well-documented.

Biological Activity and Drug Development Potential

Currently, there is limited publicly available information on the specific biological activities of **3,5-Dichloroisonicotinaldehyde** itself. However, the dichloropyridine scaffold is present in a



number of biologically active compounds, suggesting that derivatives of this aldehyde could be of interest in drug discovery.

- Cytotoxicity of Chloropyridines: Studies on various chloropyridine derivatives have shown a
 range of cytotoxic and genotoxic effects, indicating that compounds containing this moiety
 should be handled with appropriate safety precautions.[15][16] The toxicity can be influenced
 by the position of the chlorine atoms.[15]
- Derivatives with Biological Activity: The 3,5-dichlorophenyl group, a structurally related moiety, is found in MGL-3196, a highly selective thyroid hormone receptor β agonist that has been in clinical trials for the treatment of dyslipidemia.[17] This suggests that derivatives of 3,5-dichloroisonicotinaldehyde could be explored for a variety of therapeutic targets. Substituted isonicotinic acid hydrazides, which can be synthesized from the corresponding aldehydes, have been investigated for their antibacterial and cytotoxic properties.[18]

Safety and Handling

- **3,5-Dichloroisonicotinaldehyde** is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1]
- Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[1]
- Handling: Use in a well-ventilated area. Avoid breathing dust.
- Storage: Keep in a dark place, sealed in a dry, room temperature environment.[2]

Conclusion

3,5-Dichloroisonicotinaldehyde is a valuable synthetic intermediate with potential for the development of novel compounds in the pharmaceutical and agrochemical sectors. Its reactivity is dominated by the aldehyde functional group, which allows for a variety of carbon-carbon bond-forming reactions. While data on its own biological activity is scarce, the prevalence of the dichloropyridine motif in bioactive molecules suggests that derivatives of this compound warrant further investigation. Researchers working with this compound should adhere to strict safety protocols due to its irritant nature. Further studies are needed to fully



characterize its spectroscopic properties, optimize its synthesis, and explore the biological activities of its derivatives.

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